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Compound of Interest

Compound Name: Levinoid C

Cat. No.: B12364098

For Research Use Only. Not for use in diagnostic procedures.

Product Name: Levinoid C (putative flavonoid)

Cat. No.: Z789-1 Formulation: Crystalline solid Storage: Store at -20°C

Introduction

Levinoid C is a putative novel flavonoid compound under investigation for its potential as a
potent enzyme inhibitor. This document provides detailed application notes and protocols for
researchers, scientists, and drug development professionals to facilitate the study of Levinoid
C's inhibitory effects, with a primary focus on its activity against Cyclin-Dependent Kinase 9
(CDKD9). The information presented is based on studies of the well-characterized flavonoid,
Flavopiridol, which serves as a structural and functional analog for the purposes of these
protocols.

Levinoid C is hypothesized to act as an ATP-competitive inhibitor of a broad range of cyclin-
dependent kinases (CDKs), which are key regulators of the cell cycle and transcription.[1][2]
Inhibition of these kinases has been shown to induce cell cycle arrest and apoptosis in various
cancer cell lines and to block the replication of viruses such as HIV-1 that are dependent on
host cell transcriptional machinery.[1][3][4]

Quantitative Data: Inhibitory Activity of Levinoid C
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The inhibitory activity of Levinoid C against a panel of cyclin-dependent kinases has been
determined in cell-free assays. The half-maximal inhibitory concentration (IC50) values are
summarized in the table below.

Target Enzyme IC50 (nM)
CDK1 ~40

CDK2 ~40

CDK4 ~40

CDK6 ~40

CDK9 20-100
CDK7 875

Data is representative of Flavopiridol, a functional analog of Levinoid C.[1][5]

Signaling Pathway

Levinoid C is a potent inhibitor of the positive transcription elongation factor b (P-TEFb), which
is a heterodimer of CDK9 and Cyclin T1.[4] In the context of HIV-1 replication, the viral Tat
protein recruits P-TEFb to the trans-activation response (TAR) element of the nascent viral
RNA. This recruitment leads to the phosphorylation of the C-terminal domain (CTD) of RNA
Polymerase Il (RNAPII) and negative elongation factors by CDK9, which promotes
transcriptional elongation and robust viral gene expression.[3][6] Levinoid C, by inhibiting
CDK@9, prevents this phosphorylation event, leading to a halt in transcriptional elongation and
suppression of viral replication.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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